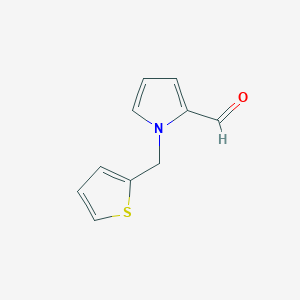

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde”, there are general methods for the synthesis of thiophene derivatives. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde exhibit significant antimicrobial activity. Chitosan Schiff bases synthesized using this compound have demonstrated activity against both gram-negative and gram-positive bacteria, as well as fungi, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020). Another study highlighted the synthesis of new thiazole and pyrazoline heterocycles with 2-thienylpyrazole moiety derived from the compound, showing both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

Synthetic Methodologies

The compound has been employed in synthetic chemistry for creating novel heterocyclic compounds. For example, it has been used in aminocatalyzed cascade annulation and aromatization sequences to access fully substituted thiophene-2-carbaldehydes and 1H-pyrrole products, showcasing its utility in constructing complex heterocyclic structures (Ni et al., 2016). Additionally, it served as an intermediate in the synthesis of 1-aroylmethylpyrroles, further highlighting its versatility in chemical synthesis (Karousis et al., 2008).

Catalysis and Material Science

The compound has found applications in material science and catalysis. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used as a ligand for coordinating paramagnetic transition metal ions to form single-molecule magnets, indicating its potential in developing new materials for electronic and magnetic applications (Giannopoulos et al., 2014).

Environmental and Analytical Chemistry

Derivatives of this compound have also been explored for their environmental and analytical applications. For example, thiophene-2-carbaldehyde derivatives have been studied as corrosion inhibitors for aluminum alloys in acidic media, demonstrating their potential in protecting metals from corrosion (Arrousse et al., 2022). Additionally, a derivative was synthesized for the spectrophotometric determination of Co(II) in analytical samples, showcasing its application in analytical chemistry (Taher et al., 2022).

特性

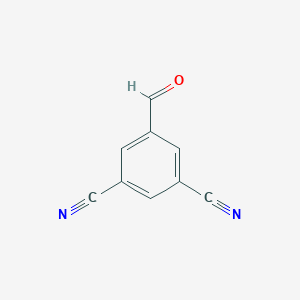

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVPJDHHPRORAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)

![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/no-structure.png)

![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)

![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)

![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2597987.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2597989.png)